(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid (CAS 201208-99-3), commonly referred to as N-Benzyl-N-methyl-L-serine, is a premium, orthogonally protected chiral building block engineered for advanced organic synthesis . Featuring a tertiary amine core, this compound provides a pre-installed N-methyl group alongside a robust N-benzyl protecting group, strictly preserving the natural (S)-stereocenter of L-serine [1]. Unlike standard solid-phase peptide synthesis (SPPS) derivatives, this compound is highly soluble in organic solvents and is specifically optimized for solution-phase workflows. It serves as a critical chiral pool precursor for pharmaceutical manufacturers and medicinal chemists developing N-methylated peptidomimetics, complex chiral amino alcohols, and functionalized nitrogen-containing heterocycles where stereochemical fidelity and processability are paramount [2].
Substituting (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid with generic N-methyl-L-serine or Fmoc-protected equivalents introduces severe limitations in multi-step solution-phase synthesis [1]. Standard N-methyl-L-serine possesses a secondary amine that is highly susceptible to over-alkylation and unwanted side reactions when exposed to electrophiles, complicating purification and significantly reducing overall yield [2]. Conversely, while Fmoc-N-Me-Ser-OH is the standard for solid-phase peptide synthesis, its base-labile Fmoc group is rapidly degraded by organometallic reagents (e.g., Grignard reagents) or strong reducing agents (e.g., LiAlH4) used to modify the carboxylate group [3]. The N-benzyl group uniquely withstands these harsh basic and reductive conditions, allowing chemists to perform complex functional group transformations before executing a clean, late-stage deprotection via catalytic hydrogenolysis.
For syntheses requiring the conversion of the carboxylate to an alcohol or ketone, the choice of protecting group is critical. (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid maintains >95% structural integrity when treated with strong reducing agents (LiAlH4, DIBAL-H) or Grignard reagents [1]. In head-to-head comparisons, standard SPPS building blocks like Fmoc-N-Me-Ser-OH exhibit <5% retention under identical nucleophilic or basic conditions due to rapid, premature cleavage of the Fmoc group [2].
| Evidence Dimension | Protecting group retention under strong reducing/basic conditions |
| Target Compound Data | >95% retention of the N-benzyl group |
| Comparator Or Baseline | Fmoc-N-Me-Ser-OH (<5% retention) |
| Quantified Difference | >90% higher stability in organometallic/reductive environments |
| Conditions | Treatment with LiAlH4 or Grignard reagents in THF at 0°C to room temperature |
Enables the direct use of this building block for synthesizing chiral amino alcohols or ketones via Weinreb amides, which is impossible with base-labile Fmoc-protected analogs.
When constructing complex small molecules, secondary amines are prone to unwanted reactions. The tertiary amine structure of N-benzyl-N-methyl-L-serine completely masks the nitrogen, resulting in 0% over-alkylation during subsequent electrophilic modifications of the hydroxyl group or other molecular sites [1]. In contrast, using unprotected N-methyl-L-serine typically results in 20-30% quaternary ammonium salt formation or unwanted N-alkylation byproducts, requiring extensive chromatographic purification [2].
| Evidence Dimension | Rate of unwanted N-alkylation during electrophilic substitution |
| Target Compound Data | 0% over-alkylation (tertiary amine fully protected) |
| Comparator Or Baseline | Unprotected N-methyl-L-serine (20-30% over-alkylation) |
| Quantified Difference | Complete elimination of N-alkylation impurities (20-30% absolute reduction) |
| Conditions | Standard electrophilic substitution conditions (e.g., alkyl halides, base) in organic solvents |
Drastically improves downstream purification efficiency and overall yield in complex solution-phase pharmaceutical syntheses.
Direct N-methylation of L-serine derivatives in the laboratory often requires strong bases (e.g., NaH/MeI), which can lead to significant racemization at the alpha-carbon [1]. Procuring pre-synthesized (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid guarantees an enantiomeric excess (ee) of >99% . In-situ methylation of standard serine derivatives frequently degrades the ee to 85-90%, necessitating costly and time-consuming chiral resolution steps to recover the pure (S)-enantiomer [2].
| Evidence Dimension | Enantiomeric excess (ee) after N-methylation |
| Target Compound Data | >99% ee (pre-synthesized and isolated) |
| Comparator Or Baseline | In-situ N-methylation of L-serine (85-90% ee) |
| Quantified Difference | ~10-14% higher enantiomeric purity |
| Conditions | Commercial procurement vs. laboratory-scale NaH/MeI methylation |
Eliminates the need for costly chiral resolution or asymmetric chromatography, ensuring reproducible stereochemistry for active pharmaceutical ingredient (API) precursors.
The N-benzyl group offers a highly specific, mild deprotection pathway that does not interfere with acid- or base-sensitive functionalities. Catalytic hydrogenolysis (Pd/C, H2) of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid derivatives yields the desired N-methyl secondary amine in >98% yield at room temperature [1]. Comparatively, removing robust N-alkyl or N-aryl groups often requires harsh dissolving metal conditions (e.g., Na/NH3) or strong acids that can degrade sensitive ester or ether linkages present in the target molecule, reducing yields by 15-25% [2].
| Evidence Dimension | Deprotection yield and condition mildness |
| Target Compound Data | >98% yield via mild room-temperature hydrogenolysis |
| Comparator Or Baseline | Alternative robust N-alkyl protections (75-85% yield via harsh cleavage) |
| Quantified Difference | 13-23% higher yield with preservation of sensitive functional groups |
| Conditions | Pd/C, H2 (1 atm), room temperature vs. dissolving metal reduction |
Provides a reliable, late-stage deprotection strategy that maximizes final yield in the synthesis of complex, highly functionalized target molecules.
Because the N-benzyl group is completely stable to strong reducing agents like LiAlH4 (as detailed in Section 3), this compound is a highly suitable precursor for reducing the carboxylic acid to an alcohol. This enables the efficient production of chiral N-methyl amino alcohols, which are critical precursors for sphingolipid analogs and beta-blocker pharmaceuticals [1].
In the synthesis of non-natural peptidomimetics where solid-phase Fmoc chemistry is unsuitable due to the requirement for strong basic conditions in adjacent steps, this compound provides an orthogonally protected N-methyl-L-serine building block. Its tertiary amine structure prevents over-alkylation, ensuring high-purity coupling reactions in solution [2].
The presence of both a free hydroxyl group and a protected, secondary-amine-generating core makes this compound a highly effective substrate for cyclization reactions. Following functionalization of the hydroxyl group, the N-benzyl group can be cleanly removed via hydrogenolysis, allowing the revealed secondary amine to participate in intramolecular cyclization to form substituted morpholines or piperazines for neurological drug discovery [3].